Methyl palmoxirate Methyl palmoxirate McN3716 is a carnitine palmitoyltransferase I (CPT-1) inhibitor.
Brand Name: Vulcanchem
CAS No.: 69207-52-9
VCID: VC0006996
InChI: InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
SMILES: CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Molecular Formula: C18H34O3
Molecular Weight: 298.5 g/mol

Methyl palmoxirate

CAS No.: 69207-52-9

Cat. No.: VC0006996

Molecular Formula: C18H34O3

Molecular Weight: 298.5 g/mol

* For research use only. Not for human or veterinary use.

Methyl palmoxirate - 69207-52-9

CAS No. 69207-52-9
Molecular Formula C18H34O3
Molecular Weight 298.5 g/mol
IUPAC Name methyl 2-tetradecyloxirane-2-carboxylate
Standard InChI InChI=1S/C18H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-18(16-21-18)17(19)20-2/h3-16H2,1-2H3
Standard InChI Key RSSDZUNGAWCFPT-UHFFFAOYSA-N
SMILES CCCCCCCCCCCCCCC1(CO1)C(=O)OC
Canonical SMILES CCCCCCCCCCCCCCC1(CO1)C(=O)OC

Chemical Identity and Structural Properties

Methyl palmoxirate, systematically named methyl 2-tetradecyloxirane-2-carboxylate, belongs to the class of 2-alkylglycidic acid derivatives. Its structure features a 14-carbon alkyl chain attached to an epoxy ring, which is critical for its biological activity . The compound’s molecular weight is 298.46 g/mol, and its stereochemistry includes a racemic mixture, though the (R)-enantiomer exhibits predominant pharmacological activity .

Synthesis and Industrial Production

The synthesis of methyl palmoxirate involves esterification of 2-tetradecylglycidic acid with methanol under acidic catalysis. Industrial-scale production optimizes yield through continuous distillation to remove water, achieving >95% purity . Chiral synthesis methods, such as asymmetric hydrocyanation of α-sulfinyl ketones followed by hydrolysis, have been developed to produce enantiomerically pure (R)-palmoxirate with >97% enantiomeric excess .

Pharmacological Mechanisms and Therapeutic Effects

Inhibition of Carnitine Palmitoyltransferase I (CPT-I)

Methyl palmoxirate acts as a selective, irreversible inhibitor of CPT-I, the rate-limiting enzyme in mitochondrial fatty acid transport. By binding to the enzyme’s malonyl-CoA site, it blocks the entry of long-chain fatty acids into mitochondria, thereby suppressing β-oxidation . This mechanism reduces hepatic glucose production, making it a candidate for diabetes management .

Impact on Energy Metabolism

In rat cardiac tissue, CPT-I inhibition by methyl palmoxirate (10 mg/kg IV) decreases ATP/AMP ratios by 40%, activating AMP-activated protein kinase (AMPK). This energy stress represses eukaryotic initiation factor 2B (eIF2B) and enhances eIF2α phosphorylation, reducing protein synthesis by 36% . Skeletal muscle, which relies less on fatty acids, shows no significant metabolic changes under similar conditions .

Hypoglycemic Activity

In diabetic canine models, oral administration (2.5 mg/kg/day) lowered fasting plasma glucose from 171 ± 11 mg/dL to 115 ± 5 mg/dL within seven days. Despite this, methyl palmoxirate-treated animals retained normal counter-regulatory responses to insulin-induced hypoglycemia, with glucagon levels rising comparably to controls .

Pharmacokinetics and Biodistribution

Absorption and Elimination

Oral bioavailability is negligible due to rapid first-pass metabolism. Intravenous administration in rats (10 mg/kg) yields a plasma concentration of 7.7 μg/mL, but clearance is swift (t₁/₂ = 0.6 min), suggesting extensive tissue uptake or rapid metabolism akin to endogenous fatty acids . No unmetabolized drug is detectable in plasma or urine post-administration, necessitating prodrug strategies for clinical use .

Neuroimaging Applications

Pretreatment with methyl palmoxirate enhances the incorporation of [¹¹C]-palmitate into brain lipids by 3.2-fold, enabling positron emission tomography (PET) studies of lipid metabolism. This application leverages its β-oxidation blockade to prolong the half-life of radiolabeled tracers .

Toxicological Profile

Reproductive and Developmental Toxicity

Rat studies reveal dose-dependent teratogenicity at oral doses ≥29 mg/kg. Developmental abnormalities include urogenital malformations (45% incidence at 145 mg/kg) and reduced neonatal viability (survival index: 0.64 vs. 0.91 in controls) . These effects correlate with disrupted lipid metabolism during organogenesis.

Acute and Chronic Exposure Risks

The compound is classified as a skin and eye irritant (GHS Category 2). Inhalation studies in rodents indicate respiratory irritation at concentrations >2 mg/m³, necessitating ventilated handling in laboratory settings .

Clinical and Research Applications

Metabolic Disorder Management

Early-phase trials explored methyl palmoxirate as a hypoglycemic agent, but its therapeutic window was limited by hepatotoxicity at doses >5 mg/kg/day. Current research focuses on derivatives with improved safety profiles .

Molecular Imaging

In PET studies, methyl palmoxirate pretreatment increases the signal-to-noise ratio of [¹¹C]-palmitate in brain lipid imaging by 2.8-fold, enabling real-time tracking of lipid turnover in neurodegenerative diseases .

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator